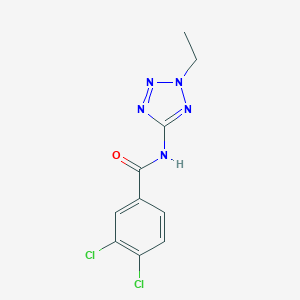
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzotriazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific targets in the cell. One of the significant targets is tubulin, which is essential for cell division. The compound binds to the colchicine binding site of tubulin and inhibits its polymerization, leading to the disruption of the microtubule network and ultimately cell death.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages is its high selectivity and sensitivity towards metal ions such as zinc and copper, making it an attractive candidate for developing sensors for environmental and biological applications. The compound's ability to inhibit tubulin polymerization also makes it a potential anticancer agent.
However, one of the limitations of the compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions. The compound's toxicity and potential side effects also need to be carefully evaluated before its use in any biological application.
Orientations Futures
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has several potential future directions. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound's selectivity and sensitivity towards these metal ions can be further optimized to develop more efficient sensors.
Another potential direction is the development of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide as a potential anticancer agent. The compound's mechanism of action can be further studied to optimize its efficacy and minimize potential side effects.
Conclusion:
In conclusion, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a promising compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize the compound's properties and develop more efficient applications.
Méthodes De Synthèse
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been reported in various research articles. One of the commonly used methods involves the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it an attractive candidate for developing sensors for environmental and biological applications.
Another area of research is the use of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division.
Propriétés
Formule moléculaire |
C20H13ClN4O3 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-14-9-16-17(24-25(23-16)13-4-2-1-3-5-13)10-15(14)22-20(26)12-6-7-18-19(8-12)28-11-27-18/h1-10H,11H2,(H,22,26) |
Clé InChI |
ONIJBEJILUFKAG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3Cl)C5=CC=CC=C5 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)


